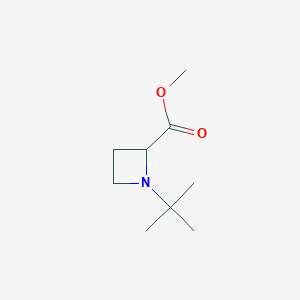

Methyl 1-tert-butyl-2-azetidinecarboxylate

Katalognummer B094245

Molekulargewicht: 171.24 g/mol

InChI-Schlüssel: ZNMJVYVCCXSTAT-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04190579

Procedure details

The procedure of Cromwell described in J. Heterocyclic Chem. 6: 435 (1969) and 5: 309 (1968) was followed for the preparation of this ester. To a 200 ml round bottom flask was added 5.20 g (0.02 mol) methyl 2,4-dibromobutyrate, 80 ml acetonitrile and 4.69 g (0.06 mol) of t-butylamine. After stirring at room temperature for 5 minutes, heat was applied and the temperature raised to and maintained at reflux for 24 hours. The yellowish mixture was cooled to room temperature and filtered. The filtrate was concentrated in vacuo, giving a yellow liquid to which dry ether was added. The pot was vigorously shaken and the ether solution decanted. This was repeated three times. The combined extracts were dried over anhydrous magnesium sulfate, filtered, and rotary evaporated to give a pale yellow liquid. Kugelrohr distillation at 65° (1.8 mm) afforded 2.3 g (70%) of a water-white liquid: IR (liquid film) cm-1 1750, 1725, 1275, 1230, 1200, 1175, 1130, 1060; NMR (CDCl3) delta 3.70 (3H, s), 3.93 (1H, t, J=8 Hz), 3.15 (2H, m), 2.13 (2H, m), 0.93 (9H, s).

[Compound]

Name

Heterocyclic

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Br[CH:2]([CH2:7][CH2:8]Br)[C:3]([O:5][CH3:6])=[O:4].[C:10]([NH2:14])([CH3:13])([CH3:12])[CH3:11]>C(#N)C>[C:10]([N:14]1[CH2:8][CH2:7][CH:2]1[C:3]([O:5][CH3:6])=[O:4])([CH3:13])([CH3:12])[CH3:11]

|

Inputs

Step One

[Compound]

|

Name

|

Heterocyclic

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

5.2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)OC)CCBr

|

|

Name

|

|

|

Quantity

|

4.69 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at room temperature for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature raised to and

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 24 hours

|

|

Duration

|

24 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The yellowish mixture was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a yellow liquid to which dry ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The pot was vigorously shaken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether solution decanted

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined extracts were dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rotary evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a pale yellow liquid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Kugelrohr distillation at 65° (1.8 mm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded 2.3 g (70%) of a water-white liquid

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)N1C(CC1)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |